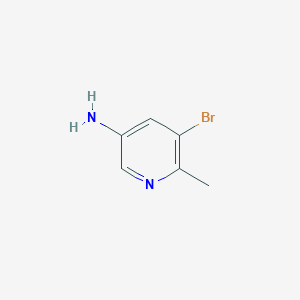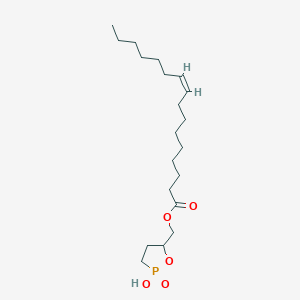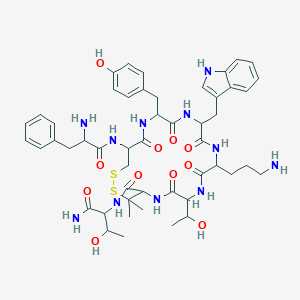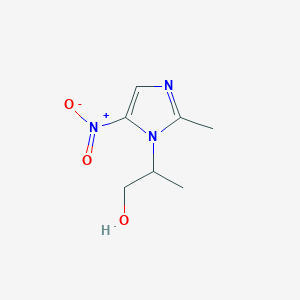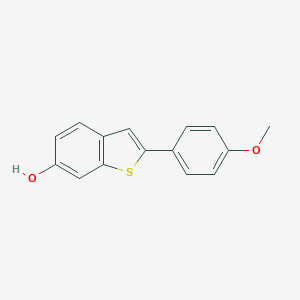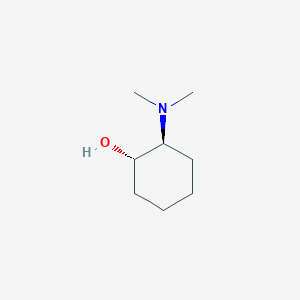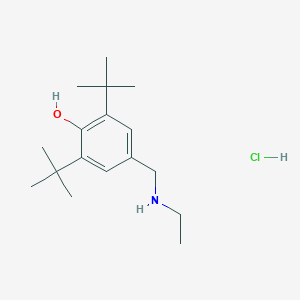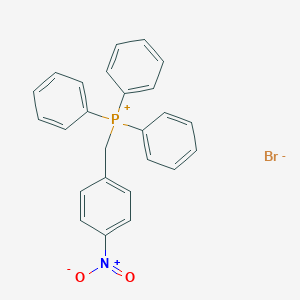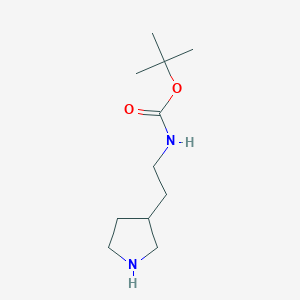
二甲基烯丙基丙二酸酯
描述
Dimethyl allylmalonate is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs .
Synthesis Analysis
Dimethyl allylmalonate may be used in the preparation of terminal alkyl silane, diallyl malonates, bromosulfoxide, and dimethyl-2-allyl-2-{4-methyl-2-[(tetrahydro-2H-pyran-2-yloxy)methyl]deca-2,3-dienoyl}malonate . It also plays a role in the synthesis of [2H,13C]‐Labelled Diallylmalonates, which are useful probes for the study of Transition Metal‐Catalysed 1,6‐Diene Cycloisomerisation .Molecular Structure Analysis
The molecular formula of Dimethyl allylmalonate is C8H12O4. It has an average mass of 172.178 Da and a Monoisotopic mass of 172.073563 Da .Chemical Reactions Analysis
Dimethyl allylmalonate is involved in various chemical reactions. For instance, it can undergo transition-metal catalysed cycloisomerisation . It also participates in intramolecular free radical cyclizations of a-sulfonyl and a-sulfinyl radicals .Physical And Chemical Properties Analysis
Dimethyl allylmalonate is a liquid with a refractive index of 1.435 (lit.) and a density of 1.071 g/mL at 25 °C (lit.) . It has a boiling point of 207 °C/771 mmHg (lit.) .科学研究应用
Organic Synthesis
Dimethyl allylmalonate: is a versatile reagent in organic synthesis. It serves as a precursor for synthesizing a variety of complex molecules due to its reactive diester functionality. For instance, it can be used to prepare terminal alkyl silanes , which are valuable intermediates in cross-coupling reactions . Additionally, it can be utilized to generate diallyl malonates , compounds that can undergo further transformations to produce cyclic structures or polymers .
Pharmaceuticals
In the pharmaceutical industry, Dimethyl allylmalonate acts as an intermediate for the synthesis of active pharmaceutical ingredients (APIs). Its incorporation into drug molecules can modify pharmacokinetic properties and enhance biological activity. It’s particularly useful in the development of prodrugs or in the modification of existing drugs to improve their efficacy .
Agrochemicals
The compound finds applications in the agrochemical sector as well. It’s used to create intermediates that lead to the development of new pesticides and herbicides. The presence of Dimethyl allylmalonate in a molecule can influence its interaction with biological targets, potentially leading to more effective agrochemical agents .
Dyestuff Production
In dyestuff chemistry, Dimethyl allylmalonate is employed to synthesize colorants and pigments. It can be involved in the formation of chromophoric groups or serve as a building block for complex dye molecules. This application takes advantage of its ability to form conjugated systems, which are essential for light absorption and color manifestation .
Polymer Chemistry
Dimethyl allylmalonate: is instrumental in polymer chemistry, where it’s used to create novel polymeric materials. It can be polymerized directly or copolymerized with other monomers to produce polymers with unique properties. For example, it can be used to generate polymers with specific mechanical strengths or thermal resistances .
Materials Science
In materials science, Dimethyl allylmalonate contributes to the development of advanced materials. It can be used to modify surface properties or to create materials with specific functionalities. Its role in the synthesis of nanomaterials or smart materials, which respond to environmental stimuli, is of particular interest .
安全和危害
作用机制
Target of Action
Dimethyl allylmalonate is a chemical compound used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . .
Mode of Action
It is known to participate in various organic synthesis reactions .
Biochemical Pathways
It is known to be used in the preparation of terminal alkyl silane, diallyl malonates, bromosulfoxide, and dimethyl-2-allyl-2-{4-methyl-2-[(tetrahydro-2h-pyran-2-yloxy)methyl]deca-2,3-dienoyl}malonate .
Pharmacokinetics
It is known that the compound has a boiling point of 207 °c and a density of 1071 g/mL at 25 °C .
Result of Action
It is known to be used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Action Environment
It is known that the compound should be protected from moisture and heat, and is incompatible with oxidizing agents .
属性
IUPAC Name |
dimethyl 2-prop-2-enylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-4-5-6(7(9)11-2)8(10)12-3/h4,6H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNFVLWVVHHMBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40193642 | |
| Record name | Dimethyl allylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl allylmalonate | |
CAS RN |
40637-56-7 | |
| Record name | Propanedioic acid, 2-(2-propen-1-yl)-, 1,3-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40637-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl allylmalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040637567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl allylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl allylmalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.999 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is dimethyl allylmalonate utilized in the synthesis of complex molecules?
A1: Dimethyl allylmalonate serves as a valuable starting material for constructing substituted cyclopentenes. [] The process involves a two-step strategy:
- Alkylation: Dimethyl allylmalonate reacts with the DABCO salt of a Baylis-Hillman adduct. This reaction introduces an allyl moiety to the Baylis-Hillman derivative. []
- Ring-Closing Metathesis (RCM): The resulting product, now containing two terminal alkene groups, undergoes RCM in the presence of a suitable catalyst. This reaction forms the cyclopentene ring. []
Q2: Can you provide specific examples of isotope labeling using dimethyl allylmalonate?
A2: Researchers have successfully synthesized various isotopically labeled dimethyl allylmalonates to study transition metal-catalyzed cycloisomerization reactions. [] Some examples include:
- Deuterium labeling: Dimethyl [1,7-(E,E)-2H2]hept-1,6-dienyl-4,4-dicarboxylate and dimethyl [2,6-2H2]hept-1,6-dienyl-4,4-dicarboxylate were synthesized by incorporating deuterium into the allyl chains. This was achieved by reducing propargyl intermediates with Schwartz reagent, demonstrating regio- and stereo-selective labeling. []
- Carbon-13 labeling: Dimethyl [1,3-13C1,5,7-13C1]hept-1,6-dienyl-4,4-dicarboxylate was synthesized by incorporating Carbon-13 into the allyl chains. This was achieved via palladium-catalyzed allylic alkylation using a 13C-labeled allyl benzoate electrophile. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




